[2-[(4-氟苯基)甲基硫代基]-4,5-二氢咪唑-1-基]-(3,4,5-三乙氧基苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups including a fluorophenyl group, a methylsulfanyl group, an imidazole ring, and a triethoxyphenyl group. The presence of these groups suggests that the compound could have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The imidazole ring and the sulfur atom could potentially be sites of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of a fluorine atom could affect the compound’s polarity and solubility .科学研究应用
无催化剂和无溶剂合成该化合物被用于涉及微波辅助弗里斯重排的无催化剂和无溶剂合成方法中,突出了其作为有机合成中战略中间体的作用。该方法提供了一种区域选择性合成的有效途径,结合了理论研究和 X 射线结构分析,以了解所涉及的反应机制和分子相互作用 (Moreno-Fuquen 等人,2019)。
合成工艺的改进该化合物的合成工艺得到了改进,以提高产品质量和产率。反应条件的改变,例如温度调整和中间体过滤,使总产率显着提高了 16%,达到 80.5%。这种改进的工艺以其简单性、可靠性和稳定的产品质量而著称,表明其在制造应用中的潜力 (洪,2004)。
荧光前体的开发该化合物是专注于氟化荧光团合成的研究的一部分。通过进行连续的亲核芳香取代反应,它有助于为高度荧光的化合物创造新的前体。这些前体表现出可调谐的吸收和发射光谱,使其对于光谱应用和开发新的荧光团非常有价值 (Woydziak 等人,2012)。
抗肿瘤剂一项命中到先导的计划将该化合物确定为一种有效的抗肿瘤剂,从而合成出针对成瘤细胞系的优化衍生物,具有选择性细胞毒性。该应用强调了其在开发新的癌症疗法中的潜力,突出了该化合物在药物化学中的作用 (早川等人,2004)。
难溶性化合物的配方开发该化合物被研究用于开发适用于早期毒理学和临床研究的合适配方。通过体外和体内评估,开发出一种可溶解、抗沉淀的配方,在受试物种中实现了更高的血浆浓度。这项工作说明了该化合物在药物开发中的重要性,特别是对于用于治疗心律失常的难溶性化合物 (伯顿等人,2012)。
安全和危害
属性
IUPAC Name |
[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O4S/c1-4-28-19-13-17(14-20(29-5-2)21(19)30-6-3)22(27)26-12-11-25-23(26)31-15-16-7-9-18(24)10-8-16/h7-10,13-14H,4-6,11-12,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALWVPGENYJVGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。